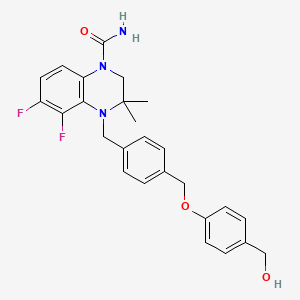
AMPD2 inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPD2 inhibitor 2 is a potent inhibitor of AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in purine metabolism by converting adenosine monophosphate (AMP) to inosine monophosphate (IMP). This compound has shown significant potential in scientific research, particularly in the fields of energy homeostasis and immuno-oncology .
Vorbereitungsmethoden
The synthesis of AMPD2 inhibitor 2 involves several steps, starting from a high-throughput screening (HTS) hit compound. Through a series of structure-activity relationship (SAR) studies, compound 8 was discovered, which led to the development of this compound. The synthetic route includes the formation of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, which exhibit a novel mechanism of action
Analyse Chemischer Reaktionen
AMPD2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinoxaline derivatives, while reduction may yield tetrahydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
AMPD2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of AMPD2 in purine metabolism and energy homeostasis.
Biology: It helps in understanding the physiological functions of AMPD2 in various biological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting AMPD2.
Wirkmechanismus
AMPD2 inhibitor 2 exerts its effects by inducing allosteric modulation of AMPD2. This mechanism involves a conformational change in the enzyme, which prevents AMP from binding to the substrate pocket. This inhibition leads to a decrease in the conversion of AMP to IMP, thereby affecting the overall energy balance and purine metabolism .
Vergleich Mit ähnlichen Verbindungen
AMPD2 inhibitor 2 is unique compared to other similar compounds due to its novel mechanism of action and potent inhibitory activity. Some similar compounds include:
Pentostatin: An adenosine deaminase inhibitor used in the treatment of certain types of cancer.
Cladribine: A purine analog used in the treatment of hairy cell leukemia.
Coformycin: Another adenosine deaminase inhibitor with potential therapeutic applications
Biologische Aktivität
Adenosine monophosphate deaminase 2 (AMPD2) plays a critical role in cellular energy metabolism and is implicated in various metabolic disorders. The development of selective AMPD2 inhibitors, such as AMPD2 inhibitor 2 (compound 21), has garnered significant interest due to their potential therapeutic applications in conditions like obesity, diabetes, and fatty liver disease. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical implications.
This compound operates through allosteric modulation, which alters the enzyme's conformation to prevent substrate binding. This mechanism was elucidated through structure-activity relationship (SAR) studies and X-ray crystallography, revealing that the inhibitor induces a conformational change in the enzyme's substrate pocket .
Biological Activity Data
The potency of this compound has been quantitatively assessed through IC50 values, which indicate its effectiveness in inhibiting AMPD2 activity. The following table summarizes key findings regarding its biological activity:
| Compound | IC50 (μM) | Target | Species |
|---|---|---|---|
| This compound | 0.1 | hAMPD2 | Human |
| This compound | 0.28 | mAMPD2 | Mouse |
These values demonstrate that this compound is a potent inhibitor for both human and mouse forms of the enzyme, making it a valuable tool for research and potential therapeutic use .
Case Studies and Research Findings
- Impact on Metabolic Disorders : Research indicates that selective inhibition of AMPD2 can lead to significant metabolic improvements. For instance, studies have shown that administration of AMPD2 inhibitors can reduce plasma triglycerides and improve lipid profiles in models of metabolic syndrome .
- Role in Energy Homeostasis : Another investigation highlighted the role of AMPD2 in regulating GTP synthesis and its implications for cellular energy balance. Mutations in the AMPD2 gene were associated with early-onset neurodegenerative conditions, emphasizing the enzyme's significance beyond metabolism .
- Therapeutic Applications : The potential application of AMPD2 inhibitors extends to treating conditions like chronic kidney disease and cardiovascular diseases associated with metabolic syndrome. By modulating energy metabolism pathways, these inhibitors may offer new therapeutic avenues for managing these complex diseases .
Eigenschaften
Molekularformel |
C26H27F2N3O3 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
5,6-difluoro-4-[[4-[[4-(hydroxymethyl)phenoxy]methyl]phenyl]methyl]-3,3-dimethyl-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33) |
InChI-Schlüssel |
JCOIRZMTHVXDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















